molecular formula C8H5IN2O2 B1604235 6-iodo-5-nitro-1H-indole CAS No. 1000343-00-9

6-iodo-5-nitro-1H-indole

Cat. No. B1604235
M. Wt: 288.04 g/mol
InChI Key: HJQXXEIISYYSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-iodo-5-nitro-1H-indole is a chemical compound that has gained significant attention in scientific research due to its potential application in drug discovery and development. This compound is a derivative of indole, a heterocyclic organic compound commonly found in plants and animals. The unique chemical properties of 6-iodo-5-nitro-1H-indole make it a valuable tool in the study of various biological processes and the development of new therapeutic agents.

Mechanism Of Action

The mechanism of action of 6-iodo-5-nitro-1H-indole is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways that are involved in disease progression. For example, this compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the development of Alzheimer's disease.

Biochemical And Physiological Effects

6-iodo-5-nitro-1H-indole has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antimicrobial properties, this compound has been shown to regulate glucose metabolism and inhibit angiogenesis, the process by which new blood vessels form. These effects make 6-iodo-5-nitro-1H-indole a valuable tool in the study of various biological processes.

Advantages And Limitations For Lab Experiments

The advantages of using 6-iodo-5-nitro-1H-indole in lab experiments include its high purity and availability, as well as its ability to inhibit various enzymes and signaling pathways. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are many future directions for the study of 6-iodo-5-nitro-1H-indole. One potential direction is the development of new therapeutic agents based on this compound, particularly in the treatment of cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 6-iodo-5-nitro-1H-indole and its potential side effects. Finally, this compound could be used as a tool to study various biological processes, including protein-protein interactions and enzyme activity.

Scientific Research Applications

6-iodo-5-nitro-1H-indole has been extensively studied for its potential application in drug discovery and development. This compound has been shown to have anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for the development of new therapeutic agents. Additionally, 6-iodo-5-nitro-1H-indole has been used as a fluorescent probe to study various biological processes, including protein-protein interactions and enzyme activity.

properties

IUPAC Name

6-iodo-5-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-6-4-7-5(1-2-10-7)3-8(6)11(12)13/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQXXEIISYYSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646816
Record name 6-Iodo-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-iodo-5-nitro-1H-indole

CAS RN

1000343-00-9
Record name 6-Iodo-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-iodo-5-nitro-1H-indole
Reactant of Route 2
Reactant of Route 2
6-iodo-5-nitro-1H-indole
Reactant of Route 3
Reactant of Route 3
6-iodo-5-nitro-1H-indole
Reactant of Route 4
6-iodo-5-nitro-1H-indole
Reactant of Route 5
6-iodo-5-nitro-1H-indole
Reactant of Route 6
6-iodo-5-nitro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.